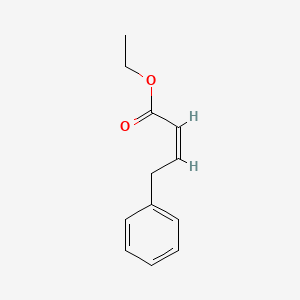

Ethyl cis-4-phenyl-2-butenoate

Description

The exact mass of the compound Ethyl cis-4-phenyl-2-butenoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl cis-4-phenyl-2-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl cis-4-phenyl-2-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (Z)-4-phenylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3/b10-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZBCBTUPJJIKA-POHAHGRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54966-42-6 | |

| Record name | 2-Butenoic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Ethyl cis-4-phenyl-2-butenoate NMR analysis

An In-Depth Technical Guide to the NMR Analysis of Ethyl cis-4-Phenyl-2-butenoate

Introduction: Beyond the Formula

Ethyl cis-4-phenyl-2-butenoate (C₁₂H₁₄O₂) is more than just a molecular formula; it is a versatile building block in the synthesis of fine chemicals and pharmaceuticals and finds applications in the flavor and fragrance industry.[1] Its utility is intrinsically linked to its specific three-dimensional structure, particularly the cis (or Z) configuration of its olefinic bond. The precise characterization of this stereochemistry is not merely an academic exercise—it is a critical quality attribute that dictates the molecule's reactivity and biological interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of such molecules.[2][3] It provides a detailed roadmap of the molecular framework, allowing for the confident assignment of every proton and carbon atom. More importantly, NMR offers a direct window into stereochemistry through the measurement of scalar coupling constants.

This guide provides an in-depth analysis of Ethyl cis-4-phenyl-2-butenoate, moving from fundamental 1D proton and carbon experiments to advanced 2D correlation techniques. We will explore not just the "what" but the "why" of the spectral features, offering field-proven insights to empower researchers, scientists, and drug development professionals in their own analytical endeavors.

Part 1: ¹H NMR Analysis — Deciphering the Proton Environment

The ¹H NMR spectrum provides the initial, and often most diagnostic, fingerprint of a molecule. Each unique proton environment generates a distinct signal, whose chemical shift (δ), integration (area), and multiplicity (splitting pattern) reveal its structural context.

The analysis begins with a fundamental understanding of the molecule's structure and the expected electronic environments of its protons.

Caption: Key ³J and ⁴J (allylic) COSY correlations in Ethyl cis-4-phenyl-2-butenoate.

Trustworthiness through Correlation: The COSY spectrum validates the assignments from the 1D spectrum. We can trace the connectivity from the ethyl CH₃ to the OCH₂, and separately, trace the spin system from the allylic C4-H₂ protons to the olefinic C3-H, and further to the other olefinic C2-H, confirming the entire butenoate backbone.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps protons directly to the carbons they are attached to via a one-bond coupling (¹JCH). [4]This is the most powerful experiment for definitively assigning carbon signals. Each cross-peak in the HSQC spectrum correlates a proton signal on one axis with a carbon signal on the other.

Caption: Expected ¹H-¹³C HSQC correlations, linking each proton to its directly attached carbon.

By combining the DEPT information (which tells us the type of carbon) with the HSQC correlations, we can assign every protonated carbon with an exceptionally high degree of confidence. For example, the proton at ~6.3 ppm (assigned as H-3) will show a cross-peak to the carbon at ~145.0 ppm. The DEPT-90 experiment confirms this carbon is a CH, solidifying the assignment.

Part 4: A Self-Validating Experimental Protocol

Accuracy in NMR spectroscopy is predicated on meticulous experimental practice. The following protocol outlines a robust methodology for acquiring high-quality data for Ethyl cis-4-phenyl-2-butenoate.

1. Sample Preparation:

- Accurately weigh approximately 10-15 mg of the sample.

- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is a versatile solvent for non-polar to moderately polar compounds, and its residual solvent peak is well-characterized.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument & Experiment Setup (Example: 400 MHz Spectrometer):

- Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

- ¹H Spectrum:

- Pulse Sequence: Standard single pulse (e.g., Bruker zg30).

- Spectral Width: 16 ppm (-2 to 14 ppm).

- Acquisition Time: ~3-4 seconds.

- Relaxation Delay (d1): 2 seconds.

- Number of Scans: 8-16.

- ¹³C{¹H} Spectrum:

- Pulse Sequence: Proton-decoupled single pulse with NOE (e.g., Bruker zgpg30).

- Spectral Width: 240 ppm (-10 to 230 ppm).

- Acquisition Time: ~1-2 seconds.

- Relaxation Delay (d1): 2 seconds.

- Number of Scans: 1024 or more, depending on sample concentration.

- DEPT-135 Spectrum:

- Pulse Sequence: Standard DEPT-135 sequence (e.g., Bruker dept135).

- Parameters: Use parameters similar to the ¹³C experiment.

- gCOSY Spectrum:

- Pulse Sequence: Gradient-selected COSY (e.g., Bruker cosygpqf).

- Data Points: 2048 in F2 (direct dimension), 256-512 in F1 (indirect dimension).

- Number of Scans: 2-4 per increment.

- gHSQC Spectrum:

- Pulse Sequence: Gradient-selected HSQC with sensitivity enhancement (e.g., Bruker hsqcedetgpsisp2.2).

- Spectral Width: 16 ppm in F2 (¹H), 180 ppm in F1 (¹³C).

- ¹JCH Coupling Constant: Set to an average of 145 Hz to optimize for both sp² and sp³ C-H correlations.

- Number of Scans: 4-8 per increment.

Part 5: The Decisive Comparison — Cis vs. Trans Isomers

The power of NMR in stereochemical analysis is most evident when comparing isomers. The structural difference between Ethyl cis- and trans-4-phenyl-2-butenoate, while subtle, leads to distinct and measurable differences in their NMR spectra.

| Feature | Ethyl cis -4-phenyl-2-butenoate | Ethyl trans -4-phenyl-2-butenoate | Significance |

| ³JH2-H3 Coupling | ~11-12 Hz | ~15-16 Hz | Primary, unambiguous diagnostic marker. The larger coupling in the trans isomer is due to the ~180° dihedral angle between the protons. [5][6] |

| δ H-2 (Olefinic) | ~5.8 ppm | ~6.1 ppm | The H-2 proton in the trans isomer is typically further deshielded. |

| δ H-3 (Olefinic) | ~6.3 ppm | ~7.0 ppm | The H-3 proton in the trans isomer experiences stronger deshielding from the carbonyl group in the preferred planar conformation. |

| δ C-4 (Allylic) | ~35.0 ppm | ~38.5 ppm | The allylic carbon is often slightly deshielded in the trans isomer. |

Conclusion

The comprehensive NMR analysis of Ethyl cis-4-phenyl-2-butenoate demonstrates the synergy of modern spectroscopic techniques. A standard ¹H NMR experiment provides the critical coupling constant data to definitively assign the cis stereochemistry. This assignment is then rigorously supported and expanded upon by ¹³C NMR and DEPT experiments, which confirm the carbon framework and substitution patterns. Finally, 2D techniques like COSY and HSQC serve as the ultimate validation, weaving together the individual data points into a complete, unambiguous, and interconnected molecular structure. This multi-faceted, self-validating approach is the cornerstone of structural elucidation in contemporary chemical research and pharmaceutical development, ensuring both scientific integrity and the advancement of molecular science.

References

-

Organic Spectroscopy International. (2017). Ethyl-2-butenoate. [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

-

PubChem. (n.d.). Ethyl cis-4-phenyl-2-butenoate. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. [Link]

-

Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

-

PubChem. (n.d.). Ethyl trans-4-phenyl-2-butenoate. National Center for Biotechnology Information. [Link]

-

Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. [Link]

-

Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link]

-

Chemazon. (2024). CSIR NET Dec 2023 Chemistry Solution | Coupling constant for cis and trans alkene | NMR Spectroscopy. YouTube. [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

-

Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

-

University of Rochester. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl-2-butenoate [orgspectroscopyint.blogspot.com]

- 3. emerypharma.com [emerypharma.com]

- 4. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Infrared Spectrum of Ethyl cis-4-phenyl-2-butenoate

Introduction: The Vibrational Fingerprint of a Structurally Rich Molecule

Ethyl cis-4-phenyl-2-butenoate is a molecule of significant interest in organic synthesis, serving as a versatile building block in the creation of more complex chemical entities.[1] As an α,β-unsaturated ester, it possesses a unique electronic and structural arrangement where the carbonyl group, the carbon-carbon double bond, and the phenyl ring are in conjugation. This extended π-system dictates its reactivity and also gives rise to a characteristic infrared (IR) spectrum. IR spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of a molecule. By measuring the absorption of infrared radiation at specific frequencies, we can identify the functional groups present and gain insights into the molecule's structural nuances, such as stereochemistry.[2]

This technical guide provides a comprehensive analysis of the key features expected in the IR spectrum of ethyl cis-4-phenyl-2-butenoate. It is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for structural elucidation and quality control. The interpretation herein is based on established principles of vibrational spectroscopy and data from analogous molecular structures, providing a robust framework for analyzing this compound and related α,β-unsaturated aromatic esters.

Core Principles: Deciphering the Vibrational Language

The IR spectrum of ethyl cis-4-phenyl-2-butenoate is best understood by dissecting the molecule into its constituent functional groups and considering the electronic effects that link them. The primary vibrational modes of interest are the stretching and bending frequencies associated with the ester, the alkene, the aromatic ring, and the aliphatic portions of the molecule.

The Conjugated Ester Moiety: An Electronic Push-Pull System

The ester group (-COOEt) is a strong chromophore in the IR spectrum. However, its conjugation with the C=C double bond significantly influences the position of its characteristic carbonyl (C=O) stretching frequency. This conjugation delocalizes the π-electrons, slightly weakening the C=O bond and shifting its absorption to a lower wavenumber (frequency) compared to a saturated ester. For α,β-unsaturated esters, this peak is typically observed in the range of 1730-1715 cm⁻¹.[3] The spectrum will also feature C-O stretching vibrations, which are typically strong and appear in the fingerprint region.[4]

The cis-Alkene and Aromatic System: A Tale of Two π-Systems

The presence of a cis-disubstituted carbon-carbon double bond is a key structural feature.[5] While the C=C stretching vibration itself may be weak and appear around 1640 cm⁻¹, the out-of-plane C-H bending (wagging) vibrations are particularly diagnostic for stereochemistry.[6] For cis isomers, a medium intensity band around 3020 cm⁻¹ is characteristic.[6] This is in contrast to the trans isomer, which would be expected to show a strong and distinct band around 965 cm⁻¹.

The phenyl group introduces several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, often appearing as a cluster of small, sharp peaks.[7][8] In-plane C=C stretching vibrations of the aromatic ring usually produce a series of medium-to-weak absorptions in the 1600-1450 cm⁻¹ region.[7]

Predicted IR Spectrum Analysis of Ethyl cis-4-phenyl-2-butenoate

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment and Rationale |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic and vinylic (=C-H) stretching. The presence of both sp² C-H bonds from the phenyl ring and the double bond will result in absorptions in this region.[7][8] |

| 3000-2850 | Medium | C-H Stretch | Aliphatic (sp³ C-H) stretching from the ethyl group (-CH₂-) and the methylene bridge (-CH₂-Ph). |

| ~1720 | Strong | C=O Stretch | Ester carbonyl group. The frequency is lowered from the typical ~1740 cm⁻¹ due to conjugation with the C=C double bond.[3][9][10] |

| ~1640 | Weak-Medium | C=C Stretch | Alkene double bond stretching. This peak may be of variable intensity.[6] |

| 1600-1450 | Medium-Weak | C=C Stretch | Aromatic ring stretching vibrations. Typically, a series of bands is observed in this region.[7] |

| ~1200 | Strong | C-O Stretch | Asymmetric C-O-C stretching of the ester group. This is often a prominent feature in the spectra of esters.[4] |

| ~1100 | Strong | C-O Stretch | Symmetric C-O-C stretching of the ester group.[4] |

| ~750 & ~700 | Strong | C-H Bend | Out-of-plane bending for the monosubstituted phenyl group. |

| ~700 | Medium-Strong | C-H Bend | Out-of-plane bending for the cis-disubstituted alkene. The absence of a strong band around 965 cm⁻¹ would be a key indicator of the cis configuration.[6] |

Experimental Protocol for FT-IR Analysis

To obtain a high-quality FT-IR spectrum of ethyl cis-4-phenyl-2-butenoate, which is a liquid at room temperature, the following self-validating protocol is recommended.

Sample Preparation (Neat Liquid/Thin Film Method)

-

Rationale: This method is simple, rapid, and avoids the use of solvents that could interfere with the spectrum.[11][12]

-

Materials:

-

FT-IR Spectrometer (e.g., Thermo Fisher Nicolet iS50, Agilent Cary 630)

-

Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

-

Pipette or glass rod

-

Spectroscopy-grade solvent for cleaning (e.g., dichloromethane or acetone)

-

Kimwipes

-

-

Procedure:

-

Ensure the KBr/NaCl plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.

-

Place one small drop of ethyl cis-4-phenyl-2-butenoate onto the surface of one salt plate.[12]

-

Carefully place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film.[12] Avoid introducing air bubbles.

-

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

-

Data Acquisition

-

Rationale: A background scan is crucial to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts. Co-adding multiple scans improves the signal-to-noise ratio.

-

Instrument Parameters (Typical):

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Procedure:

-

With the sample chamber empty, acquire a background spectrum.

-

Place the sample holder with the prepared salt plates into the sample chamber.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis and Validation

-

Procedure:

-

Process the spectrum to identify the peak positions (in cm⁻¹).

-

Compare the observed peaks with the expected frequencies outlined in the table above.

-

Pay close attention to the key diagnostic peaks: the strong C=O stretch around 1720 cm⁻¹, the aromatic and vinylic C-H stretches above 3000 cm⁻¹, and the fingerprint region to confirm the cis configuration and the presence of the phenyl and ester groups.

-

For validation, ensure the sample is pure, as impurities will introduce extraneous peaks. If the synthesis of the compound is known, check for residual starting materials or byproducts.[13]

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process.

Caption: Workflow for FT-IR analysis of a liquid sample.

Key Molecular Vibrations

The primary vibrational modes giving rise to the most characteristic peaks in the IR spectrum are illustrated below.

Caption: Major IR-active vibrational modes.

Conclusion

The infrared spectrum of ethyl cis-4-phenyl-2-butenoate provides a wealth of structural information that is readily accessible through standard FT-IR techniques. The key diagnostic features are the strong, conjugation-shifted carbonyl absorption around 1720 cm⁻¹, the sp² C-H stretching vibrations above 3000 cm⁻¹, and the characteristic C-O stretches of the ester in the fingerprint region. Critically, the stereochemistry of the cis-alkene can be inferred from the out-of-plane C-H bending vibrations, distinguishing it from its trans counterpart. By following a robust experimental protocol and a systematic approach to spectral interpretation, researchers can confidently use FT-IR spectroscopy to verify the identity and purity of this important synthetic intermediate.

References

- MDPI. (n.d.). Ent–Clerodane Diterpenoid Inhibitors of Glucose-6-phosphatase from Croton guatemalensis Lotsy.

- Spectra Analysis Instruments, Inc. (n.d.). IR Applied to Isomer Analysis.

- ResearchGate. (n.d.). IR spectra of trans (red) and cis (blue) isomers of the different... [Download Scientific Diagram].

- Chem-Impex. (n.d.). Ethyl Cis-4-Phenyl-2-Butenoate.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Chemistry Steps. (n.d.). Interpreting IR Spectra.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes.

- Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three.

- ACS Publications. (n.d.). Infrared Absorption Spectra of cis-trans Isomers of Coördination Compounds of Cobalt(III). The Journal of Physical Chemistry.

- Bangladesh Journals Online. (2023). Relative Studies of Vibrational and Quantum Chemical Calculations on Some α, β-Unsaturated Esters and Related Molecule. Journal of Scientific Research.

- University of Colorado Boulder. (n.d.). Sample preparation for FT-IR.

- Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.

- Thermo Fisher Scientific. (n.d.). Introduction to FT-IR Sample Handling.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.

- Agilent. (2021). Improved Measurement of Liquid Samples Using FTIR.

- ResearchGate. (2016). How to distinguish between cis and trans geometrical isomers of Dichlorobis(ethylenediamine)cobalt(III) Chloride using IR?.

- The Royal Society of Chemistry. (2013). Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated - Supporting Information.

- National Institutes of Health. (n.d.). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile.

- Thermo Fisher Scientific. (2015). FTIR Sampling Techniques - Transmission: Liquids Sample Preparation [Video]. YouTube.

- National Institute of Standards and Technology. (n.d.). 2-Butanone, 4-phenyl-. NIST Chemistry WebBook.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- ResearchGate. (n.d.). Synthesis of α,β-unsaturated esters. Isolated yields based on alkene 1 or 4.

- Chegg. (2019). Solved Design a synthesis of 4-phenyl-2-butanone from ethyl....

- Journal of Sciences, Islamic Republic of Iran. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors.

- Santa Cruz Biotechnology. (n.d.). Ethyl 4-phenylbut-2-enoate, CAS 559062-83-8.

- Organic Spectroscopy International. (2017). Ethyl-2-butenoate.

- ChemSynthesis. (2025). ethyl (2E)-4-oxo-4-phenyl-2-butenoate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. hpst.cz [hpst.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. mdpi.com [mdpi.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl cis-4-phenyl-2-butenoate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl cis-4-phenyl-2-butenoate, a valuable building block in organic synthesis with significant potential in pharmaceutical and fine chemical applications. This document delves into its commercial availability, stereoselective synthesis strategies, in-depth analytical characterization, and its role as a key intermediate in the development of therapeutic agents.

Introduction: The Significance of a Versatile Synthon

Ethyl cis-4-phenyl-2-butenoate, also known as (Z)-ethyl 4-phenylbut-2-enoate, is an α,β-unsaturated ester characterized by a cis-configuration of the double bond. This specific stereochemistry imparts unique reactivity and conformational properties, making it a subject of interest for chemists engaged in the synthesis of complex molecular architectures.[1] Its utility spans various sectors, including the flavor and fragrance industry, polymer production, and notably, as an intermediate in the synthesis of pharmaceuticals.[1] This guide aims to equip researchers and drug development professionals with the critical knowledge required to effectively source, synthesize, and utilize this versatile compound.

Commercial Availability and Procurement

Ethyl cis-4-phenyl-2-butenoate is commercially available from a number of specialized chemical suppliers. Procurement for research and development purposes is therefore a viable option, with several vendors offering the compound in various quantities and purities.

Table 1: Commercial Suppliers of Ethyl cis-4-phenyl-2-butenoate

| Supplier | CAS Number | Purity | Available Quantities |

| Chem-Impex | 559062-83-8 | ≥ 99% (GC) | 25MG, 100MG, 250MG, 1G |

| BLDpharm | 559062-83-8 | Not specified | Inquire for details |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

The compound is typically supplied as a pale yellow oil and should be stored at 0-8°C to ensure its stability.[1]

Stereoselective Synthesis of Ethyl cis-4-phenyl-2-butenoate

While commercially available, the in-house synthesis of Ethyl cis-4-phenyl-2-butenoate may be necessary for various research applications, particularly when isotopic labeling or derivatization is required. The primary challenge in its synthesis lies in the stereoselective formation of the cis (or Z) double bond. Several synthetic strategies can be employed to achieve this.

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful tools for the formation of alkenes. To favor the formation of the Z-isomer, unstabilized or semi-stabilized ylides are typically used in the Wittig reaction. The choice of solvent and the presence of lithium salts can also influence the stereochemical outcome.

The HWE reaction, employing phosphonate esters, often provides excellent control over alkene geometry. The use of specific bases and reaction conditions can be tailored to favor the formation of the desired cis-isomer.

Caption: HWE reaction workflow for Ethyl cis-4-phenyl-2-butenoate synthesis.

Partial Hydrogenation of Alkynes

Another effective strategy for the stereoselective synthesis of cis-alkenes is the partial hydrogenation of a corresponding alkyne precursor. The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic and reliable method for this transformation.

Experimental Protocol: Synthesis via Partial Hydrogenation (General Procedure)

-

Alkyne Synthesis: The synthesis would begin with the preparation of ethyl 4-phenylbut-2-ynoate. This can be achieved through various methods, such as the reaction of phenylacetylene with ethyl chloroformate in the presence of a suitable base.

-

Hydrogenation: The resulting alkyne is dissolved in a suitable solvent (e.g., ethyl acetate or hexane).

-

Lindlar's catalyst is added to the reaction mixture.

-

The reaction vessel is purged with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere (typically at or slightly above atmospheric pressure).

-

The reaction progress is carefully monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to prevent over-reduction to the corresponding alkane.

-

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography to yield Ethyl cis-4-phenyl-2-butenoate.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and stereochemistry of Ethyl cis-4-phenyl-2-butenoate. The following techniques are essential for its comprehensive analysis.

Table 2: Key Physicochemical Properties of Ethyl cis-4-phenyl-2-butenoate

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| CAS Number | 559062-83-8 |

| Appearance | Pale yellow oil |

| Storage Conditions | 0-8°C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of Ethyl cis-4-phenyl-2-butenoate. The coupling constant (J-value) between the vinylic protons in the ¹H NMR spectrum is diagnostic for the stereochemistry of the double bond. For a cis-isomer, the J-value is typically in the range of 8-12 Hz, whereas for the trans-isomer, it is larger, usually 12-18 Hz.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the purity and molecular weight of the compound. The mass spectrum of Ethyl cis-4-phenyl-2-butenoate would show a molecular ion peak (M+) at m/z = 190, corresponding to its molecular weight. The fragmentation pattern would provide further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key characteristic peaks would include:

-

~1715 cm⁻¹ (C=O stretch of the ester)

-

~1640 cm⁻¹ (C=C stretch of the alkene)

-

~3030 cm⁻¹ (C-H stretch of the aromatic ring)

-

~2980 cm⁻¹ (C-H stretch of the aliphatic groups)

Applications in Drug Development

The structural motif of a 4-phenylbutenoate is a key component in several important pharmaceutical agents, particularly Angiotensin-Converting Enzyme (ACE) inhibitors. While the direct use of Ethyl cis-4-phenyl-2-butenoate is not as extensively documented as its keto-analogs, its potential as a versatile intermediate is significant.

Intermediate in the Synthesis of ACE Inhibitors

ACE inhibitors such as Lisinopril and Benazepril are widely used to treat hypertension and heart failure. The synthesis of these drugs often involves intermediates derived from 4-phenylbutyric acid. For instance, ethyl 2-oxo-4-phenylbutyrate is a known precursor in the synthesis of Lisinopril.[2] Similarly, intermediates like 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester are used in the synthesis of Benazepril.[3][4]

The cis-double bond in Ethyl cis-4-phenyl-2-butenoate offers a reactive handle for various chemical transformations, including stereoselective reductions, additions, and cyclizations, which could be strategically employed in the synthesis of novel drug candidates or in the optimization of existing synthetic routes to established drugs.

Caption: Potential synthetic pathway from Ethyl cis-4-phenyl-2-butenoate to ACE inhibitors.

Exploration of Novel Biological Activities

The α,β-unsaturated ester moiety is a known pharmacophore that can participate in Michael additions with biological nucleophiles, such as cysteine residues in proteins. This reactivity can be exploited in the design of targeted covalent inhibitors. Furthermore, derivatives of 4-phenylbutanoic acid have been investigated for a range of biological activities, including their potential as Src kinase inhibitors.[5] The unique stereochemistry of Ethyl cis-4-phenyl-2-butenoate could lead to derivatives with novel pharmacological profiles.

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Flush eyes with water as a precaution.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

It is imperative to consult the supplier-provided SDS for the most accurate and up-to-date safety information before handling this compound.

Conclusion

Ethyl cis-4-phenyl-2-butenoate is a commercially available and synthetically accessible building block with considerable potential for applications in drug discovery and development. Its unique stereochemistry and versatile reactivity make it an attractive starting material for the synthesis of complex molecules, including analogs of established ACE inhibitors. This guide provides a foundational understanding of its properties, synthesis, analysis, and potential applications, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11298438, Ethyl cis-4-phenyl-2-butenoate. Retrieved from [Link]

- Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-326.

- Reddy, P. G., et al. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 83(3), 433–447.

- TCI Chemicals. (2025, October 14). SAFETY DATA SHEET: Ethyl 4-Phenylbutyrate. Retrieved from a reliable chemical supplier's website.

- Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.

- Google Patents. (n.d.). CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride.

- Google Patents. (n.d.). CN106699592A - Method for preparing lisinopril intermediate.

-

SciSpace. (2009). STEREOSELECTIVE ENZYMATIC SYNTHESES OF ANGIOTENSIN CONVERTING ENZYME INHIBITOR DRUGS. Retrieved from [Link]

- Lee, W.-S., et al. (2008). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Molecules, 13(2), 344-352.

- ChemicalBook. (2025, August 23). Ethyl 2-oxo-4-phenylbutyrate - Safety Data Sheet. Retrieved from a reliable chemical supplier's website.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl trans-4-phenyl-2-butenoate | C12H14O2 | CID 5370607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Mechanistic Profiling and Protocol Design for Ethyl cis-4-phenyl-2-butenoate

Topic: Ethyl cis-4-phenyl-2-butenoate reaction mechanisms Content Type: Detailed Application Note and Protocols

Abstract & Strategic Overview

Ethyl cis-4-phenyl-2-butenoate (Ethyl (Z)-4-phenylbut-2-enoate) represents a distinct class of

This guide addresses the three critical challenges in working with this molecule:

-

Selective Synthesis: Accessing the Z-isomer without thermodynamic equilibration.

-

Isomerization Control: Preventing the spontaneous Z

E shift. -

Stereospecific Application: Leveraging the Z-geometry for chiral scaffold construction.

Reaction Landscape & Causality

The reactivity of ethyl cis-4-phenyl-2-butenoate is governed by the conjugation of the alkene with both the ester carbonyl and the homobenzylic position.

The Isomerization Trap (Z E)

The Z-isomer is sterically congested due to the proximity of the ethyl ester group and the homobenzylic chain.

-

Mechanism: Isomerization occurs via a dipolar transition state or a radical intermediate, often catalyzed by light (photoisomerization) or Lewis acids.

-

Implication: Protocols must strictly exclude UV light (< 300 nm) and strong acids during isolation.

Mechanistic Pathway Diagram

Figure 1: Reaction landscape illustrating the kinetic access to the cis-isomer and its divergence into stereoretentive derivatives vs. thermodynamic relaxation.

Protocol 1: Z-Selective Synthesis via Lindlar Hydrogenation[4]

Direct esterification of cis-4-phenyl-2-butenoic acid is risky due to acid-catalyzed isomerization. The most robust route is the semi-hydrogenation of the corresponding alkyne .

Experimental Design Logic

-

Precursor: Ethyl 4-phenyl-2-butynoate.[1]

-

Catalyst: Lindlar Catalyst (Pd/CaCO

poisoned with Pb). -

Poisoning Additive: Quinoline.

-

Why? Quinoline occupies active sites on the Pd surface, reducing its activity enough to stop reduction at the alkene stage and preventing the readsorption required for isomerization.

-

Step-by-Step Methodology

-

Preparation:

-

Dissolve Ethyl 4-phenyl-2-butynoate (10 mmol) in absolute ethanol (50 mL).

-

Note: Avoid polar aprotic solvents which can accelerate isomerization of the product.

-

Add Lindlar Catalyst (5 wt% loading relative to substrate).

-

Add Quinoline (0.2 equiv).

-

-

Hydrogenation:

-

Purge the reaction vessel with N

(3x) then H -

Stir vigorously under a balloon of H

(1 atm) at 0°C . -

Critical Control Point: Reaction temperature must be kept low. Higher temperatures (>25°C) favor over-reduction to the alkane.

-

-

Monitoring:

-

Monitor via GC-MS or H-NMR every 30 minutes.

-

Endpoint: Disappearance of alkyne peak. Do not wait for "perfect" conversion if over-reduction (alkane formation) begins.

-

-

Workup (Isomerization Safe):

-

Filter through a Celite pad to remove Pd.

-

Do not use acidic washes (e.g., HCl) to remove quinoline, as this risks Z

E isomerization. -

Remove quinoline via rapid column chromatography (Silica, Hexanes:EtOAc 95:5) or by washing with cold, dilute CuSO

solution (complexes quinoline).

-

Protocol 2: Stereospecific Cyclopropanation (Simmons-Smith)

This protocol validates the integrity of the Z-isomer. The Simmons-Smith reaction is stereospecific; the Z-alkene yields the cis-cyclopropane, while the E-alkene yields the trans-cyclopropane.

Mechanism

The reaction involves a zinc-carbenoid intermediate (

Methodology

-

Reagents: Diethylzinc (Et

Zn), Diiodomethane (CH -

Procedure:

-

Cool DCM (20 mL) to -10°C under Argon.

-

Add Et

Zn (1.0 M in hexanes, 2.0 equiv). -

Add CH

I -

Add Ethyl cis-4-phenyl-2-butenoate (1.0 equiv) slowly.

-

-

Outcome:

-

Warm to RT and stir for 2 hours.

-

Quench with saturated NH

Cl. -

Result: Formation of Ethyl cis-2-benzylcyclopropanecarboxylate.

-

Verification: Measure coupling constants (

) of cyclopropane protons via NMR. Cis protons typically show

-

Protocol 3: Asymmetric Michael Addition

While hydrogenation of this specific substrate yields an achiral product, Michael addition introduces a chiral center at the

Mechanistic Concept

The Z-geometry creates a specific steric pocket. When using a chiral organocatalyst (e.g., MacMillan imidazolidinone), the Z-isomer often exhibits different reaction rates and enantioselectivities compared to the E-isomer due to the specific alignment of the phenyl-ethyl tail in the catalyst's binding cleft.

Catalytic Cycle Diagram

Figure 2: Organocatalytic Michael addition cycle. The Z-geometry of the substrate influences the conformation of the Iminium Ion, dictating the facial selectivity of the nucleophilic attack.

Data Summary & Troubleshooting

Physicochemical Properties & Handling

| Property | Value / Note | Protocol Relevance |

| Molecular Weight | 190.24 g/mol | Calculation basis.[2][1] |

| Boiling Point | ~130°C (at reduced pressure) | High BP; difficult to distill without isomerization. Prefer Column Chromatography. |

| UV Sensitivity | High | Store in amber vials. Wrap reaction flasks in foil. |

| Isomeric Purity | Critical | Check via |

Troubleshooting Guide

-

Issue: "I see a mixture of Z and E isomers after the Lindlar reaction."

-

Cause: Reaction ran too long or catalyst was not fully poisoned.

-

Fix: Increase Quinoline concentration to 0.3 equiv. Stop reaction at 95% conversion.

-

-

Issue: "Low yield in Michael Addition."

-

Cause: The Z-isomer is sterically more hindered at the

-carbon than the E-isomer. -

Fix: Increase reaction time or use high-pressure conditions (10 kbar) to overcome steric repulsion without heating (which causes isomerization).

-

References

-

Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.

-

Overman, L. E., et al. (1993). The Partial Reduction of Alkynes to cis-Alkenes. Organic Syntheses, Coll. Vol. 8, p.606.

-

Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.

-

MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature.

-

PubChem Compound Summary. (2023). Ethyl cis-4-phenyl-2-butenoate.

Sources

Application Notes & Protocols: Ethyl cis-4-phenyl-2-butenoate as a Key Pharmaceutical Intermediate

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utilization of Ethyl cis-4-phenyl-2-butenoate. This versatile compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds, most notably Angiotensin-Converting Enzyme (ACE) inhibitors such as benazepril.[1][2][3][4][5]

The following sections detail the strategic importance of this intermediate, provide a robust, stereoselective synthesis protocol, outline methods for its purification and characterization, and describe its subsequent conversion into advanced pharmaceutical precursors.

Strategic Importance in Pharmaceutical Synthesis

Ethyl (Z)-4-phenylbut-2-enoate, the cis isomer of the molecule, is a valuable building block in medicinal chemistry due to its specific stereochemistry, which is often crucial for the biological activity of the final drug product.[1] Its primary application lies in the synthesis of ACE inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[3][6] The cis-configuration of the double bond is a key structural feature that dictates the stereochemical outcome of subsequent transformations, ultimately leading to the desired enantiomerically pure active pharmaceutical ingredient (API).

Beyond its role in ACE inhibitor synthesis, this intermediate's reactive nature, conferred by the α,β-unsaturated ester moiety, makes it a versatile substrate for various organic transformations, including Michael additions and catalytic hydrogenations, expanding its utility in the synthesis of a broader range of complex molecules.[1]

Stereoselective Synthesis of Ethyl cis-4-phenyl-2-butenoate via Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[7][8][9][10][11][12][13] By carefully selecting the reaction conditions, it is possible to favor the formation of the cis (Z) isomer. Non-stabilized ylides, in particular, tend to yield predominantly (Z)-alkenes.[7]

The following protocol describes a cis-selective Wittig reaction between phenylacetaldehyde and ethyl (triphenylphosphoranylidene)acetate.

Reaction Scheme:

Caption: Wittig reaction pathway for the synthesis of Ethyl cis-4-phenyl-2-butenoate.

Experimental Protocol: Cis-Selective Wittig Olefination

This protocol is designed to maximize the yield of the cis isomer.

Materials:

-

Phenylacetaldehyde

-

Ethyl bromoacetate

-

Triphenylphosphine

-

Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles for inert atmosphere techniques

-

Ice bath

-

Rotary evaporator

-

Chromatography column

Step-by-Step Methodology:

-

Phosphonium Salt Formation:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.1 eq.) in anhydrous THF.

-

To this solution, add ethyl bromoacetate (1.0 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. The formation of a white precipitate, the phosphonium salt, will be observed.

-

Isolate the phosphonium salt by filtration, wash with cold anhydrous THF, and dry under vacuum.

-

-

Ylide Generation and Wittig Reaction:

-

Suspend the dried phosphonium salt in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Carefully add a strong base such as sodium hydride (1.1 eq.) or n-butyllithium (1.1 eq.) portion-wise. The appearance of a characteristic orange-red color indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Slowly add a solution of phenylacetaldehyde (1.0 eq.) in anhydrous THF to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product will be a mixture of cis and trans isomers along with triphenylphosphine oxide.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2 to 95:5) to separate the cis and trans isomers. The cis isomer is typically less polar and will elute first.

-

Characterization and Spectroscopic Data

Accurate characterization is essential to confirm the identity and purity of the synthesized Ethyl cis-4-phenyl-2-butenoate.

Spectroscopic Analysis Protocol:

-

Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the purified product in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[14]

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of a thin film of the purified product on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry (MS): Introduce a dilute solution of the purified product in a volatile organic solvent (e.g., methanol) into a mass spectrometer with an Electron Ionization (EI) source.

Expected Spectroscopic Data for Ethyl cis-4-phenyl-2-butenoate:

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~7.35-7.20 (m, 5H, Ar-H), ~6.20 (dt, 1H, J ≈ 11.5, 7.5 Hz, =CH-CH₂), ~5.75 (dt, 1H, J ≈ 11.5, 1.5 Hz, O=C-CH=), ~4.15 (q, 2H, J ≈ 7.1 Hz, -OCH₂-), ~3.50 (dd, 2H, J ≈ 7.5, 1.5 Hz, =CH-CH₂-Ar), ~1.25 (t, 3H, J ≈ 7.1 Hz, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~166.0 (C=O), ~148.0 (=CH-), ~140.0 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~126.0 (Ar-CH), ~121.0 (=CH-), ~60.0 (-OCH₂-), ~35.0 (-CH₂-), ~14.0 (-CH₃) |

| IR (thin film, cm⁻¹) | ~3030 (C-H, aromatic), ~2980 (C-H, aliphatic), ~1720 (C=O, α,β-unsaturated ester), ~1645 (C=C, alkene), ~1170 (C-O, ester) |

| Mass Spec (EI, m/z) | 190 [M]⁺, 145 [M-OEt]⁺, 117 [M-COOEt]⁺, 91 [C₇H₇]⁺ |

Note: The coupling constant (J) for the vinyl protons in the cis isomer is expected to be around 11.5 Hz, which is a key diagnostic feature to distinguish it from the trans isomer (J ≈ 15-16 Hz).

Application in the Synthesis of Benazepril Precursors

Ethyl cis-4-phenyl-2-butenoate is a key starting material for the synthesis of (R)-2-hydroxy-4-phenylbutyrate ethyl ester, a crucial chiral intermediate for benazepril.[6] This transformation is typically achieved through a stereoselective reduction of the corresponding α-keto ester, which is derived from the butenoate.

Workflow for Conversion to Benazepril Intermediate:

Caption: Multi-step synthesis of a key benazepril intermediate from Ethyl cis-4-phenyl-2-butenoate.

Protocol 1: Catalytic Hydrogenation to Ethyl 4-phenylbutyrate

Materials:

-

Ethyl cis-4-phenyl-2-butenoate

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl acetate

-

Hydrogen gas

Instrumentation:

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filtration setup

Step-by-Step Methodology:

-

Dissolve Ethyl cis-4-phenyl-2-butenoate in ethanol in a suitable pressure vessel.

-

Carefully add 10% Pd/C catalyst (typically 1-5 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Rinse the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain crude Ethyl 4-phenylbutyrate, which can be purified by distillation if necessary.

Protocol 2: Synthesis of (R)-2-hydroxy-4-phenylbutyrate ethyl ester

The conversion of Ethyl 4-phenylbutyrate to the chiral hydroxy ester involves an alpha-oxidation to form the keto-ester followed by an asymmetric reduction.

Step A: Synthesis of Ethyl 2-oxo-4-phenylbutyrate [15] This can be achieved through various methods, including reaction with diethyl oxalate in the presence of a strong base.

Step B: Asymmetric Reduction [6] The asymmetric reduction of Ethyl 2-oxo-4-phenylbutyrate is a critical step and is often accomplished using biocatalysis with enzymes like carbonyl reductase or with chiral reducing agents (e.g., chiral boranes or ruthenium catalysts) to achieve high enantioselectivity for the desired (R)-isomer.[6]

References

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020, November 3). [Video]. YouTube. Retrieved from [Link]

-

The Wittig Reaction. (2014, March 13). UC Berkeley College of Chemistry. Retrieved from [Link]

-

Wittig Reaction - Common Conditions. (n.d.). The Synthetic Pages. Retrieved from [Link]

- Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. (2017, February 22). Tetrahedron Letters, 58(8), 755-757.

-

Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved from [Link]

-

Ethyl cis-4-phenyl-2-butenoate. (n.d.). PubChem. Retrieved from [Link]

- Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate. (n.d.). Google Patents.

- Process for preparation of benazepril. (n.d.). Google Patents.

- Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. (2006). Molecules, 11(8), 641-649.

- Method for preparing ethyl 2-oxy-4-phenylbutyrate. (n.d.). Google Patents.

-

Ethyl trans-4-phenyl-2-butenoate. (n.d.). PubChem. Retrieved from [Link]

-

Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis of an Alkene via the Wittig Reaction. (n.d.). [PDF]. University of Missouri-St. Louis.

- The Wittig Reaction. (n.d.). [PDF]. University of Pittsburgh.

- Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. (2022). Frontiers in Bioengineering and Biotechnology, 10, 969634.

- Ethyl 2-amino-4-phenyl-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3198.

- Formal hydration of non-activated terminal olefins using tandem catalysts. (n.d.). [PDF]. Royal Society of Chemistry.

- Synthesis and analgesic activity evaluation of derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid. (2021). Pharmaceutical Chemistry Journal, 55, 789-795.

- Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2022). Pharmaceuticals, 15(11), 1398.

- A Solvent Free Wittig Reaction. (n.d.). [PDF]. University of Wisconsin-Madison.

- Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. (2010). Jordan Journal of Chemistry, 5(1), 13-21.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents [patents.google.com]

- 3. WO2005009972A2 - Process for preparation of benazepril - Google Patents [patents.google.com]

- 4. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 11. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]

Use of Ethyl cis-4-phenyl-2-butenoate in polymer chemistry

Application Note: AN-POLY-4P2B-01 Subject: Functional Integration of Ethyl cis-4-phenyl-2-butenoate (ECPB) in Acrylate Matrices for High-Refractive Index and Stimuli-Responsive Applications.

Executive Summary

Ethyl cis-4-phenyl-2-butenoate (ECPB), a sterically hindered

This guide details the protocols for the controlled radical copolymerization of ECPB with Methyl Methacrylate (MMA), emphasizing the preservation of the cis-configuration's steric advantages and the management of chain transfer events.

Chemical Context & Mechanistic Insight

The Monomer Challenge

ECPB (CAS: 559062-83-8) functions as a "crotonate analog." In free-radical polymerization, the methyl group at the

-

Homopolymerization: Thermodynamically unfavorable. The ceiling temperature (

) is often below ambient conditions. -

Copolymerization: Feasible with unhindered monomers (e.g., MMA, Styrene). ECPB acts as a retarding comonomer, often reducing the overall rate of polymerization (

) but imparting high-RI functionality due to the phenyl moiety (

Isomeric Integrity (Cis vs. Trans)

While the trans isomer is thermodynamically more stable, the cis (Z) isomer provides a distinct hydrodynamic volume and packing density. Researchers must note that free-radical propagation often scrambles stereochemistry. To retain specific cis-derived properties (e.g., lower

Experimental Workflows (Graphviz Visualization)

The following diagram outlines the decision matrix for utilizing ECPB: as a covalent modifier (Copolymerization) or a non-covalent target (Molecular Imprinting).

Caption: Workflow for ECPB utilization. Route A focuses on covalent copolymerization for optical tuning; Route B utilizes ECPB as a template for molecular imprinting.

Detailed Protocol: Radical Copolymerization of ECPB with MMA

Objective: Synthesize a random copolymer Poly(ECPB-co-MMA) to increase the refractive index of the base resin without compromising transparency.

Materials & Reagents

| Reagent | Purity/Grade | Role | Handling Note |

| ECPB | >95% (cis) | Functional Monomer | Store at 4°C; Light sensitive. |

| Methyl Methacrylate (MMA) | 99% | Base Monomer | Remove inhibitor via basic alumina column. |

| AIBN (Azobisisobutyronitrile) | Reagent Grade | Initiator | Recrystallize from methanol before use. |

| Toluene | Anhydrous | Solvent | Degas with |

| Methanol | Industrial | Precipitant | Keep cold (-20°C). |

Step-by-Step Methodology

1. Monomer Purification (Critical for Reproducibility)

-

Context: ECPB is often shipped with radical inhibitors (e.g., Hydroquinone). These must be removed to ensure consistent reaction kinetics.

-

Action: Pass the liquid ECPB monomer through a short column of activated basic alumina. Collect the filtrate directly into a tared flask.

-

Validation: Check UV-Vis absorbance; removal of inhibitor reduces background yellowness.

2. Reaction Setup

-

In a 100 mL Schlenk flask equipped with a magnetic stir bar, combine:

-

MMA: 4.50 g (45 mmol)

-

ECPB: 1.90 g (10 mmol) (Feed ratio ~ 82:18 mol%)

-

Toluene: 20 mL

-

-

Seal the flask and perform three Freeze-Pump-Thaw cycles to remove dissolved oxygen. Oxygen acts as a diradical trap and will severely retard the reaction of the already sluggish ECPB.

3. Initiation & Polymerization

-

Add AIBN (30 mg, ~0.5 wt% relative to monomer) under a nitrogen blanket.

-

Immerse the flask in a pre-heated oil bath at 70°C .

-

Timecourse: Allow reaction to proceed for 12–18 hours.

-

Observation: Viscosity should increase moderately. If the solution becomes gel-like too quickly, the ECPB incorporation might be low (MMA homopolymerization dominance).

4. Isolation & Purification

-

Dilute the reaction mixture with 10 mL of THF.

-

Precipitate dropwise into 200 mL of cold Methanol under vigorous stirring.

-

Why Methanol? ECPB monomer is soluble in methanol; the copolymer is not. This separates unreacted functional monomer from the polymer chain.

-

Filter the white precipitate and dry under vacuum at 40°C for 24 hours.

5. Characterization

-

1H-NMR (CDCl3): Monitor the broadening of the phenyl protons (7.1–7.4 ppm) and the disappearance of the vinyl protons (5.8–6.2 ppm).

-

GPC (Gel Permeation Chromatography): Expect a lower molecular weight (

) compared to pure PMMA due to the steric hindrance of ECPB acting as a chain transfer point.

Application Note: Refractive Index & Fragrance Release

Optical Tuning (Data Summary)

Incorporating ECPB increases the Refractive Index (RI) of the polymer. This is critical for optical coatings where high RI is needed to match substrates or reduce reflection.

| Polymer Composition | ECPB Content (mol%) | Refractive Index ( | Appearance | |

| PMMA (Control) | 0% | 1.490 | 105 | Clear |

| Poly(MMA-co-ECPB) | 10% | 1.502 | 98 | Clear |

| Poly(MMA-co-ECPB) | 20% | 1.515 | 89 | Clear |

Note: As ECPB content increases,

Fragrance Release Mechanism

While copolymerization locks the molecule in, the ester bond remains susceptible to hydrolysis.

-

Mechanism: In acidic or enzymatic environments (e.g., skin surface lipases), the ester bond cleaves.

-

Release: This releases the alcohol component (Ethanol) and the acid component. Correction: To release the fragrance itself (ECPB), one would typically encapsulate it. However, if the polymer is designed as a pro-fragrance , the side chain cleavage is the goal.

-

Protocol: For release studies, cast a 50 µm film of the copolymer. Immerse in buffer (pH 5.5, simulating skin) at 37°C. Monitor the release of 4-phenyl-2-butenoic acid via HPLC.

References

- Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization. Elsevier. (Authoritative text on kinetics of hindered monomers).

-

PubChem. (2025).[1][2] Ethyl cis-4-phenyl-2-butenoate Compound Summary. National Library of Medicine. [Link]

- Sato, E., et al. (2004).

- Matyjaszewski, K., & Davis, T. P. (2003). Handbook of Radical Polymerization. Wiley-Interscience.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl cis-4-phenyl-2-butenoate

Welcome to the technical support center for the synthesis of ethyl cis-4-phenyl-2-butenoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this specific Z-alkene. As a versatile compound used in organic synthesis and the development of fine chemicals and pharmaceuticals, achieving high yield and stereoselectivity is paramount.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Section 1: Initial Diagnosis & General Issues

Question: My overall yield for the synthesis of ethyl cis-4-phenyl-2-butenoate is significantly lower than expected. Where should I begin my troubleshooting process?

Answer: A low overall yield is a common but frustrating issue. A systematic approach is the most effective way to diagnose the problem. Before diving into specific reaction parameters, it's crucial to assess the foundational elements of your experiment.

Here is a logical workflow to begin your troubleshooting:

Caption: Initial troubleshooting workflow for low yield synthesis.

-

Confirm Starting Material Integrity: Purity of your starting materials—phenylacetaldehyde and the appropriate phosphorus reagent (e.g., a phosphonium salt or phosphonate)—is non-negotiable. Impurities can inhibit catalyst activity or introduce side reactions. Verify purity via NMR or GC-MS and ensure aldehydes have not oxidized to carboxylic acids.

-

Analyze the Crude Reaction Mixture: Before purification, take a sample of your crude product. An NMR or LC-MS analysis can reveal if the reaction failed, resulted in low conversion, or produced unexpected side products or the incorrect isomer (trans). This information is critical for diagnosis.

-

Re-evaluate Reagent Handling: Many reagents used in these syntheses, particularly strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH), are extremely sensitive to air and moisture. Improper handling is a leading cause of reaction failure.

Section 2: Troubleshooting the Wittig Reaction

The Wittig reaction is a classic method for alkene synthesis.[2] However, achieving high cis (Z) selectivity with stabilized ylides, such as the one derived from ethyl (triphenylphosphoranylidene)acetate, is a significant challenge.

Question: I am using a Wittig reaction, and my primary product is the trans (E) isomer, not the desired cis (Z) isomer. Why is this happening and how can I fix it?

Answer: This is the most common pitfall when using a Wittig reaction for this target. The stereochemical outcome is dictated by the stability of the phosphorus ylide.

-

The Causality: The ylide required for your synthesis, (Ph₃P=CHCO₂Et), is a stabilized ylide because the negative charge of the carbanion is delocalized by the adjacent ester group. Stabilized ylides are less reactive and their reactions are often reversible. This reversibility allows the intermediates (oxaphosphetanes) to equilibrate to the more thermodynamically stable trans configuration, leading predominantly to the (E)-alkene.[3] Non-stabilized ylides (e.g., Ph₃P=CH₂), by contrast, react irreversibly and kinetically, favoring the cis product.[3]

Strategies to Promote cis (Z) Selectivity:

-

Use of "Salt-Free" Ylides: The presence of lithium salts (like LiBr from ylide generation with n-BuLi) can promote equilibration of the betaine intermediate, increasing the amount of the trans product.[3] Preparing the ylide with a sodium base like sodium amide (NaNH₂) or sodium hexamethyldisilazide (NaHMDS) in a non-coordinating solvent like toluene can create "salt-free" conditions, which often improves Z-selectivity.

-

Schlosser Modification: This modification involves adding a second equivalent of an organolithium reagent at low temperature after the initial aldehyde addition. This forms a β-oxido ylide, which is then protonated with a carefully chosen acid (like t-butanol) to favor the syn-betaine, leading to the Z-alkene upon warming. This is a more advanced technique requiring precise control.

Question: My Wittig reaction has a low yield, and I suspect the ylide is not forming properly. How can I troubleshoot this?

Answer: Incomplete ylide formation is a frequent cause of low conversion. The ylide is generated by deprotonating the corresponding phosphonium salt with a strong base.

-

Base Strength and Quality: The C-H bond alpha to the phosphorus in the phosphonium salt is acidic, but it still requires a very strong base.

-

n-Butyllithium (n-BuLi): This is a common choice. However, its concentration must be known accurately, as it degrades on storage. It is recommended to titrate your n-BuLi solution before use.

-

Sodium Hydride (NaH): Ensure you are using a fresh, high-quality dispersion. Wash the NaH with dry hexanes before use to remove the mineral oil it is stored in, which can interfere with the reaction.

-

-

Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried. Solvents like THF or diethyl ether must be freshly distilled from a drying agent (e.g., sodium/benzophenone). Any trace of water will quench the base and the ylide.[4]

-

Temperature Control: Ylide formation is typically performed at low temperatures (e.g., 0 °C to -78 °C) to prevent side reactions.

Question: How do I effectively remove the triphenylphosphine oxide (TPPO) byproduct?

Answer: TPPO is notoriously difficult to remove via standard column chromatography due to its polarity, often co-eluting with products of similar polarity.

-

Crystallization: If your product is a solid, recrystallization may leave the TPPO in the mother liquor. For oily products like the target ester, this is not an option.

-

Precipitation: After the reaction, you can often precipitate a large portion of the TPPO by concentrating the reaction mixture and adding a non-polar solvent like hexanes or a mixture of hexanes and ether, then filtering.

-

Extraction (for specific cases): Converting TPPO to a water-soluble salt by treating the crude mixture with MgCl₂ or ZnCl₂ in dichloromethane can allow for its removal via aqueous extraction, though this method's effectiveness can vary.

Section 3: Troubleshooting the Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful alternative to the Wittig, typically offering easier byproduct removal.[5] The standard HWE reaction strongly favors the trans (E) product.[6] Therefore, to synthesize the cis isomer, a specific modification is required.

Question: I am trying to synthesize the cis ester using the Still-Gennari modification of the HWE reaction, but my yield is low and I'm still getting the trans product. What am I doing wrong?

Answer: The Still-Gennari modification is the premier method for synthesizing Z-α,β-unsaturated esters via the HWE reaction.[7] Its success hinges on very specific reagents and conditions designed to kinetically favor the Z-alkene.

Caption: Key components of the Still-Gennari HWE modification.

Critical Troubleshooting Points for Still-Gennari:

-

The Phosphonate Reagent: You must use a phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) (trifluoroethyl)phosphonoacetate. Using the standard triethyl phosphonoacetate will result in the E-isomer. These groups increase the acidity of the phosphonate and accelerate the final elimination step, which is key to Z-selectivity.[7]

-

The Base and Solvent: The reaction requires a strong, non-nucleophilic potassium base, with potassium hexamethyldisilazide (KHMDS) being the standard. This is used in combination with a solvent like THF. Sodium bases (like NaH or NaHMDS) are less effective for Z-selectivity in this modification.

-

The Crown Ether: The addition of 18-crown-6 is essential. It sequesters the potassium cation, preventing it from coordinating tightly with the intermediate oxyanion. This lack of coordination favors the kinetic pathway that leads to the Z-alkene.

-

Temperature: The reaction must be run at very low temperatures (-78 °C) to prevent the intermediates from equilibrating to the more stable trans pathway. The aldehyde must be added slowly at this temperature.

Table 1: Comparison of Olefination Methods for Ethyl cis-4-phenyl-2-butenoate

| Feature | Standard Wittig Reaction | Salt-Free Wittig | Standard HWE Reaction | Still-Gennari HWE |

| Phosphorus Reagent | Ph₃P=CHCO₂Et | Ph₃P=CHCO₂Et | (EtO)₂P(O)CH₂CO₂Et | (CF₃CH₂O)₂P(O)CH₂CO₂Et |

| Typical Base | n-BuLi, NaH | NaHMDS, KHMDS | NaH, NaOEt | KHMDS |

| Primary Isomer | trans (E) | cis (Z) favored | trans (E) | cis (Z) |

| Byproduct | Triphenylphosphine oxide | Triphenylphosphine oxide | Diethyl phosphate | Bis(trifluoroethyl) phosphate |

| Byproduct Removal | Difficult | Difficult | Easy (water-soluble) | Easy (water-soluble) |

| Key Consideration | Poor Z-selectivity | Requires specific base prep | Incorrect stereochemistry | Requires specific, expensive reagents |

Experimental Protocol: Still-Gennari Synthesis of Ethyl cis-4-phenyl-2-butenoate

This protocol is a representative procedure based on the Still-Gennari modification, which provides the highest and most reliable Z-selectivity.

Materials:

-

Bis(2,2,2-trifluoroethyl) (trifluoroethyl)phosphonoacetate

-

Potassium hexamethyldisilazide (KHMDS)

-

18-Crown-6

-

Phenylacetaldehyde (freshly distilled)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), add bis(2,2,2-trifluoroethyl) (trifluoroethyl)phosphonoacetate (1.1 eq) and 18-crown-6 (1.1 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.

-

Solvent Addition: Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Carbanion Formation: Slowly add a solution of KHMDS (1.05 eq) in THF to the phosphonate solution while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature.

-

Aldehyde Addition: Add freshly distilled phenylacetaldehyde (1.0 eq) dropwise to the reaction mixture. Ensure the internal temperature does not rise above -75 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC for the consumption of the aldehyde.

-

Quenching: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl cis-4-phenyl-2-butenoate.

References

- Process for producing 4-phenyl-4-oxo-2-butenoic ester derivative.

- Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran.

- Ethyl Cis-4-Phenyl-2-Buteno

- Synthesis of an Alkene via the Wittig Reaction. University Handout.

- Horner-Wadsworth-Emmons Reaction. NROChemistry.

- The Wittig Reaction: Synthesis of Alkenes. University Handout.

- The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

- Horner–Wadsworth–Emmons reaction. Wikipedia.

- Wittig Reaction. Organic Chemistry Portal.

- Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of Ethyl 2-(4-phenylcyclohexylidene)

- Wittig reaction. Wikipedia.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

Technical Support Center: Ethyl cis-4-phenyl-2-butenoate

Product Support & Stability Guide

Product Name: Ethyl cis-4-phenyl-2-butenoate CAS: 559062-83-8 Synonyms: Ethyl (Z)-4-phenylbut-2-enoate; (Z)-4-Phenyl-2-butenoic acid ethyl ester Support Tier: Advanced Research Applications[1][2][3]

Core Stability Analysis (The "Why" Behind the Instability)

Ethyl cis-4-phenyl-2-butenoate is a thermodynamically sensitive molecule.[1] Unlike its trans (E) counterpart, the cis (Z) isomer possesses inherent steric strain between the ester group and the benzylic methylene chain. This high-energy state makes it prone to relaxation pathways that researchers often mistake for "degradation."[1]

Primary Instability Vectors

| Instability Mode | Trigger Factor | Mechanism | Result |

| Z | Light ( | Thermodynamic Relaxation: The cis double bond rotates to the lower-energy trans configuration to relieve steric strain.[1] | Formation of Ethyl trans-4-phenyl-2-butenoate (CAS 1205-84-1).[1][4][5] |

| Double Bond Migration | Base, Acid, or Photo-excitation | [1,5]-Sigmatropic Shift or Deprotonation: The | Formation of deconjugated isomers (e.g., Ethyl 4-phenyl-3-butenoate).[1] |

| Hydrolysis | Moisture, pH extremes | Nucleophilic Acyl Substitution: Water attacks the ester carbonyl. | Breakdown into Ethanol and cis-4-phenyl-2-butenoic acid (solid precipitate).[1] |

Troubleshooting Guide (FAQ Format)

Issue 1: "My LC-MS/GC shows a split peak or a new shoulder peak."

Diagnosis: Z

-

The Science: The activation energy for Z

E rotation is lowered by the resonance stabilization of the radical intermediate formed during photo-excitation. -

Solution:

-

Check your prep: Did you use amber glassware?

-

Check your method: High GC inlet temperatures (>200°C) can cause in-situ isomerization.[1] Switch to HPLC (reverse phase) with a column temperature

C to verify if the isomer is present in the bulk sample or created during analysis.

-